4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a methoxy-nitrobenzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration and Methoxylation: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. Methoxylation can be achieved by reacting the nitrated benzothiazole with methanol in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the methoxy-nitrobenzo[d]thiazolyl moiety with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
- 4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)aniline
- 4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzoic acid
Uniqueness
4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the methoxy-nitrobenzo[d]thiazolyl moiety provides a platform for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-3-28(24,25)12-6-4-10(5-7-12)16(21)19-17-18-15-13(26-2)8-11(20(22)23)9-14(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUIVBGAWAVYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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